Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate
Description
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate (CAS: 2111274-89-4) is a thiopyran-derived compound featuring a sulfone group (1,1-dioxide) and an ethyl acetate substituent. Its molecular formula is C₉H₁₆O₄S, with a molecular weight of 220.28 g/mol . It is typically utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules.
Properties
IUPAC Name |
ethyl 2-(1,1-dioxothian-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S/c1-2-13-9(10)6-8-4-3-5-14(11,12)7-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKGQKKBPNZOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCS(=O)(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate typically involves the reaction of tetrahydrothiopyran with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate involves its interaction with specific molecular targets. The compound’s sulfone group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues within the Thiopyran Family
- 2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)acetic acid (CAS: 1340400-77-2):
This compound is the carboxylic acid derivative of the target ester. It shares the thiopyran-sulfone core but lacks the ethyl ester group, resulting in higher polarity (logP ≈ 0.2 vs. 1.5 for the ester) and reduced solubility in organic solvents. It is used as an intermediate in medicinal chemistry .
| Property | Ethyl 2-(1,1-dioxidotiopyran-3-yl)acetate | 2-(1,1-Dioxidothiopyran-3-yl)acetic acid |
|---|---|---|
| Molecular Formula | C₉H₁₆O₄S | C₇H₁₂O₄S |
| Molecular Weight | 220.28 g/mol | 192.23 g/mol |
| Functional Groups | Ethyl ester, sulfone | Carboxylic acid, sulfone |
| Key Applications | Pharmaceutical intermediates | Bioactive molecule synthesis |
Benzofuran-Based Esters
- Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (CAS: Not provided): This compound features a benzofuran core with a sulfinyl group and bromo substituent. Unlike the thiopyran derivative, its crystal structure is stabilized by π-π interactions (center-to-center distance: 3.814 Å) and weak C–H⋯O hydrogen bonds. The sulfinyl group introduces chirality, complicating synthesis compared to the sulfone-containing thiopyran derivative .
Imidazole Derivatives with Ethyl Acetate Moieties
Compounds such as Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (, Figure 1A) share the ethyl acetate group but replace the thiopyran ring with substituted imidazole cores. Their synthesis often involves cyclocondensation reactions, differing from the oxidation steps required for thiopyran sulfones .
Thiophene-Containing Esters
- Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate: This compound, an intermediate for 4-hydroxy-2-pyridones, contains a thiophene ring and a conjugated enolate system. Its molecular conformation is stabilized by intramolecular N–H⋯O and O–H⋯O hydrogen bonds. Unlike the thiopyran derivative, it lacks a sulfone group but offers versatility in forming hydrogen-bonded networks, influencing crystallization behavior .
Pyrimidine/Thietan Derivatives
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate :
This pyrimidine-thietan hybrid features a thioether linkage and a three-membered thietan ring. The ester group is attached via a sulfur atom, contrasting with the direct thiopyran linkage in the target compound. Its synthesis involves nucleophilic substitution, highlighting divergent reactivity compared to sulfone-containing analogues .
Triazole/Pyridine Derivatives
- Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (CAS: 1300712-92-8): This compound combines a chloropyridine and triazole ring, offering dual heteroaromaticity. The ethyl acetate group enhances solubility for agrochemical applications (e.g., neonicotinoid analogs). Its planar triazole-pyridine system contrasts with the non-aromatic thiopyran ring, affecting electronic properties and binding affinities .
Key Research Findings and Trends
- Synthesis Complexity : Thiopyran sulfones (e.g., the target compound) often require oxidation steps (e.g., mCPBA), while imidazole and pyridine derivatives rely on cyclization or nucleophilic substitutions .
- Biological Relevance : Sulfone groups enhance metabolic stability compared to sulfoxides or thioethers, making the target compound valuable in drug design .
- Crystallography : Benzofuran and thiophene derivatives exhibit distinct packing motifs (π-π interactions vs. hydrogen bonds), influencing their solid-state properties .
Biological Activity
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate (CAS: 2111274-89-4) is a sulfur-containing compound with a molecular formula of C9H16O4S and a molecular weight of approximately 220.28 g/mol. This compound has garnered interest in various biological studies due to its potential therapeutic applications and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C9H16O4S |
| Molecular Weight | 220.28 g/mol |
| Density | 1.177 g/cm³ (predicted) |
| Boiling Point | 369 °C (predicted) |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its interactions with various biological pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymatic activities, particularly those related to ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). P-gp is crucial for drug efflux and plays a significant role in multidrug resistance in cancer therapy.
Interaction with P-glycoprotein
Research indicates that compounds similar to this compound can stimulate ATPase activity in P-gp, which may enhance the absorption and efficacy of co-administered drugs. The stimulation of ATPase activity suggests that this compound could potentially reverse drug resistance mechanisms in tumor cells, making it a candidate for further investigation in cancer pharmacotherapy .
In Vitro Studies
In vitro assays have been conducted to assess the effect of this compound on cellular models expressing P-gp. Results demonstrated that at specific concentrations, the compound significantly increased ATPase activity, indicating its potential role as a substrate or modulator of P-gp function. The effective concentration for half-maximal stimulation (EC50) was determined through a series of dose-response experiments .
In Vivo Studies
Preliminary in vivo studies utilizing murine models have shown promising results regarding the compound's ability to reduce tumor volume when administered alongside chemotherapeutic agents. Notably, these studies reported no significant side effects, suggesting a favorable safety profile .
Conclusion and Future Directions
This compound presents a compelling case for further research in the fields of medicinal chemistry and pharmacology. Its interactions with P-glycoprotein and potential to enhance drug efficacy highlight its importance as a candidate for developing new therapeutic strategies against drug-resistant cancers.
Future research should focus on:
- Detailed Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound.
- Expanded In Vivo Trials : Assessing long-term effects and safety profiles in more diverse animal models.
- Structure-Activity Relationship (SAR) : Investigating modifications to improve potency and selectivity towards target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
